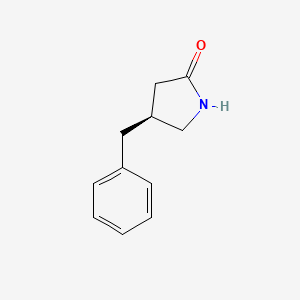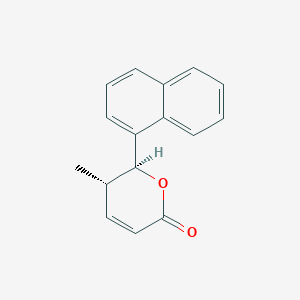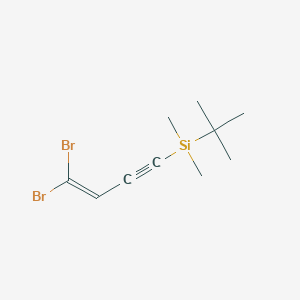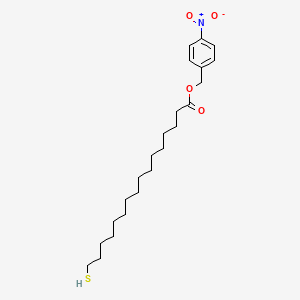
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is a chemical compound characterized by the presence of a nitrophenyl group attached to a methyl group, which is further linked to a 16-sulfanylhexadecanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate typically involves the esterification of 16-sulfanylhexadecanoic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is used as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in oxidation and reduction reactions. Its ability to undergo specific chemical transformations makes it useful in investigating metabolic pathways .
Medicine
Its structural features allow for the design of prodrugs that can be activated in specific biological environments, enhancing the efficacy and targeting of therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of (4-Nitrophenyl)methyl 16-sulfanylhexadecanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The sulfanyl group can be oxidized, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
(4-Nitrophenyl)methyl 16-hydroxyhexadecanoate: Similar structure but with a hydroxy group instead of a sulfanyl group.
(4-Nitrophenyl)methyl 16-aminomethylhexadecanoate: Contains an amino group instead of a sulfanyl group.
Uniqueness
(4-Nitrophenyl)methyl 16-sulfanylhexadecanoate is unique due to the presence of both a nitrophenyl group and a sulfanyl groupThe sulfanyl group provides additional sites for oxidation and substitution reactions, enhancing the compound’s versatility .
Propiedades
Número CAS |
891501-62-5 |
|---|---|
Fórmula molecular |
C23H37NO4S |
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl 16-sulfanylhexadecanoate |
InChI |
InChI=1S/C23H37NO4S/c25-23(28-20-21-15-17-22(18-16-21)24(26)27)14-12-10-8-6-4-2-1-3-5-7-9-11-13-19-29/h15-18,29H,1-14,19-20H2 |
Clave InChI |
FMVKILURJACYBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1COC(=O)CCCCCCCCCCCCCCCS)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[1-(propan-2-yl)piperidin-4-yl]oxy}benzoate](/img/structure/B12615735.png)

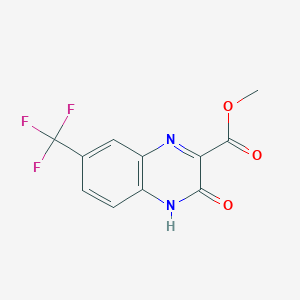

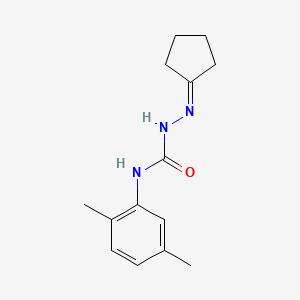
![[2-(3-Phenylpropylidene)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12615772.png)

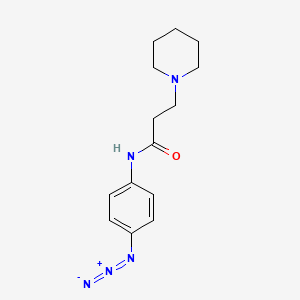
![1-(4-Chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12615794.png)
![(E)-1-[1-(Diphenylphosphanyl)-1H-pyrrol-2-yl]-N-phenylmethanimine](/img/structure/B12615797.png)
